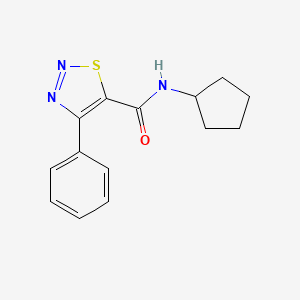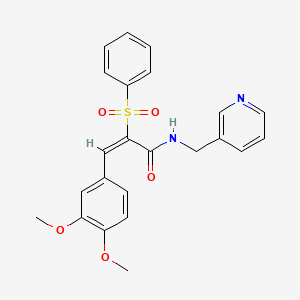![molecular formula C13H16N4O2S B12178364 7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12178364.png)
7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the class of triazolopyrimidines. This compound features a unique bicyclic structure that integrates a triazole ring fused with a pyrimidine ring, along with a cyclohexenyl group and a methylsulfanyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
準備方法
The synthesis of 7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate precursors under controlled conditions.
Fusion with the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of the cyclohexenyl group: This step involves the addition of a cyclohexenyl group to the fused ring system.
Addition of the methylsulfanyl group: Finally, a methylsulfanyl group is introduced to complete the synthesis.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
化学反応の分析
7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid include other triazolopyrimidines and bicyclic compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
分子式 |
C13H16N4O2S |
|---|---|
分子量 |
292.36 g/mol |
IUPAC名 |
7-cyclohex-3-en-1-yl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H16N4O2S/c1-20-13-15-12-14-9(11(18)19)7-10(17(12)16-13)8-5-3-2-4-6-8/h2-3,7-8,10H,4-6H2,1H3,(H,18,19)(H,14,15,16) |
InChIキー |
SOGPXPLTGCVPAJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN2C(C=C(NC2=N1)C(=O)O)C3CCC=CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12178284.png)
![Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]-](/img/structure/B12178299.png)
![3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B12178301.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B12178303.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12178308.png)

![4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12178329.png)


![1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12178342.png)
![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12178352.png)

![2-{ethyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}-N-(2lambda4,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B12178366.png)
